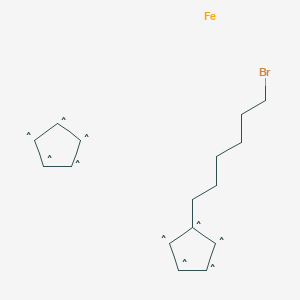

(6-Bromohexyl)ferrocene

Overview

Description

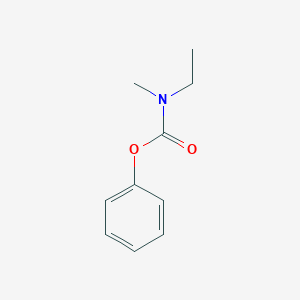

(6-Bromohexyl)ferrocene is a useful research compound. Its molecular formula is C16H21BrFe and its molecular weight is 349.09 g/mol. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Carbon Nanotube Synthesis

One significant application of (6-Bromohexyl)ferrocene is in the synthesis of carbon nanotubes. A study by Guo et al. (2015) utilized an advanced chemical vapor deposition method that leverages this compound as a precursor. This method allowed for the selective synthesis of thin-walled carbon nanotubes filled with micrometer-length Fe3C single crystals, Fe3C tip-filled nanotubes, or empty thin-walled carbon nanotubes. This advancement is crucial for tailored applications of carbon nanotubes in various technological fields like electronics and materials science (Guo et al., 2015).

Development of Functional Polymers

This compound has been instrumental in the development of novel polymers. Iraqi and Pickup (2006) reported the synthesis of a new ferrocene functionalized regioregular head-to-tail poly(3-alkylthiophene). The polymer, obtained by post-modification of a regioregular head-to-tail poly[3-(6-bromohexyl)thiophene], exhibited full solubility in common organic solvents and demonstrated high stability and electroactivity under repeated cyclic voltammetry conditions. This research opens doors to the creation of advanced materials with potential applications in electronics and optoelectronics (Iraqi & Pickup, 2006).

Expanding Organometallic Chemistry

The incorporation of this compound in research has significantly contributed to the expansion and diversification of organometallic chemistry. Astruc (2017) highlighted the revolutionary role of ferrocene in this field, noting its varied applications ranging from optical and redox devices to sensing and catalysis. The properties and functions of ferrocene, including its redox behavior and potential for synthetic modifications, make it an essential component in advancing organometallic chemistry and its applications (Astruc, 2017).

Molecular Machines and Catalysis

Ferrocene's robust chemical structure and reversible redox properties have made it a popular choice for developing non-interlocked synthetic molecular machines. Scottwell and Crowley (2016) reviewed the use of ferrocene in such systems, emphasizing its role as a "molecular ball bearing" due to its ease of functionalization and robustness, which is crucial for molecular machine development and catalysis (Scottwell & Crowley, 2016).

Mechanism of Action

Safety and Hazards

Future Directions

Ferrocene has been used as a building block for the design of switchable functional systems . Future directions include electrochemical sensors for metal ions, anions and metal–anion pairs operating through the Fc/Fc+ redox change, ferrocene-based redox switches of fluorescence, and cross-transport of electrons and anions through a liquid membrane mediated by lipophilic ferrocene derivatives .

Properties

InChI |

InChI=1S/C11H16Br.C5H5.Fe/c12-10-6-2-1-3-7-11-8-4-5-9-11;1-2-4-5-3-1;/h4-5,8-9H,1-3,6-7,10H2;1-5H; | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LNVDAJXWPKYLFP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

[CH]1[CH][CH][CH][CH]1.[CH]1[CH][CH][C]([CH]1)CCCCCCBr.[Fe] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H21BrFe | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

349.09 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: How does (6-Bromohexyl)ferrocene influence the synthesis of carbon nanotubes?

A: this compound plays a crucial role in a modified chemical vapor deposition method for synthesizing specific types of carbon nanotubes (CNTs). [] When added in controlled amounts to ferrocene during the pyrolysis process, it allows researchers to selectively produce:

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.